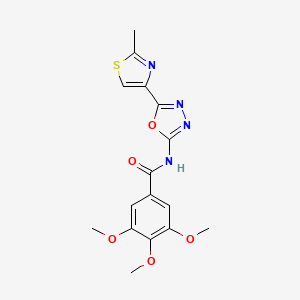

![molecular formula C15H15N3O3 B2936575 3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one CAS No. 1020252-56-5](/img/structure/B2936575.png)

3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one” is a complex organic molecule that likely contains a pyrazole ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used as building blocks in the synthesis of various organic molecules and have applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Applications De Recherche Scientifique

Molecular Structure and Hydrogen Bonding

The research conducted by Castillo et al. (2009) and Portilla et al. (2011) illustrates the compound's utility in understanding molecular structures through X-ray crystallography. The studies reveal how different substituents influence the molecular packing, hydrogen bonding, and supramolecular architectures in solid-state chemistry. For instance, Castillo et al. (2009) explored the unexpected isomorphisms and hydrogen-bonded supramolecular structures in zero, one, and two dimensions of related pyrazole derivatives, highlighting the versatility of such compounds in the study of molecular assembly and structural chemistry (Castillo et al., 2009). Similarly, Portilla et al. (2011) discussed the π-stacked chain and sheet formations due to hydrogen bonding in related compounds, providing insights into the intermolecular interactions governing solid-state structures (Portilla et al., 2011).

Reactivity and Synthetic Applications

The work of Ivanov (2021) on the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones exemplifies the compound's role in synthetic chemistry. By modifying the nitro and tert-butyl groups, researchers can study the effects of electronic and steric factors on reactivity, providing a foundation for developing new synthetic methodologies (Ivanov, 2021).

Spectroscopic and Computational Studies

The synthesis and characterization of Schiff bases involving similar compounds, as investigated by Cuenú et al. (2018), underscore the compound's importance in spectroscopic and computational chemistry. Their research bridges the gap between experimental data and theoretical models, offering a comprehensive understanding of molecular vibrations and electronic structures (Cuenú et al., 2018).

Environmental and Material Science Applications

The study on the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair by Theuergarten et al. (2012) illustrates the potential environmental applications of such compounds. Their research demonstrates how these compounds can be used for CO2 capture and conversion, addressing critical issues in environmental chemistry (Theuergarten et al., 2012).

Mécanisme D'action

Target of Action

The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives have been known to interact with a variety of targets, including enzymes like serine/threonine kinases and NADPH-dependent reductases .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Related compounds have been shown to be involved in the map kinase signal transduction pathway .

Result of Action

Compounds with similar structures have been shown to have a wide range of physiological and pharmacological activities .

Propriétés

IUPAC Name |

3-tert-butyl-2-methyl-6-nitroindeno[1,2-c]pyrazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-15(2,3)14-11-12(16-17(14)4)9-6-5-8(18(20)21)7-10(9)13(11)19/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAMVENKOQSMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)

![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)

![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)

![(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one](/img/structure/B2936498.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)

![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)